6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid derivatives with suitable reagents under controlled conditions. For instance, the reaction of thiophene-2-carboxamides with formic acid can yield thienopyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized to form thienopyridine derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to interact with kinase proteins, inhibiting their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
Uniqueness
6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various research applications. Additionally, its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.
Properties
IUPAC Name |
6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-10-3-2-6-4-7(9(11)12)13-8(6)5-10;/h4H,2-3,5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPRULRIZDXROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065065-54-4 |
Source
|
Record name | 6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID HYDROC+ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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